molecular formula C20H26N2O4S2 B2704662 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034343-27-4

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2704662
CAS No.: 2034343-27-4
M. Wt: 422.56
InChI Key: MKQNODNVTFCLSE-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound characterized by the presence of a furan ring, a thiomorpholine moiety, and a methylsulfonyl phenyl group

Preparation Methods

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the furan and thiomorpholine intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic conditions . Thiomorpholine can be prepared by the reaction of morpholine with sulfur. The final compound is obtained by coupling these intermediates with a 3-(4-(methylsulfonyl)phenyl)propanamide moiety under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Chemical Reactions Analysis

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

    Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under basic conditions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and thiomorpholine moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar compounds include other furan derivatives and thiomorpholine-containing molecules. For example:

    Furan derivatives: Compounds like furfural and furan-2-carboxylic acid share the furan ring structure but differ in their functional groups and reactivity.

    Thiomorpholine-containing molecules: Compounds such as thiomorpholine-4-carboxylic acid have similar structural features but differ in their applications and chemical behavior.

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-28(24,25)18-5-2-16(3-6-18)4-7-20(23)21-14-19(17-8-11-26-15-17)22-9-12-27-13-10-22/h2-3,5-6,8,11,15,19H,4,7,9-10,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQNODNVTFCLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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